molecular formula C9H15NO4 B8457138 Ethyl 3-oxo-2-(propoxyimino)butanoate CAS No. 68401-24-1

Ethyl 3-oxo-2-(propoxyimino)butanoate

Cat. No.: B8457138
CAS No.: 68401-24-1
M. Wt: 201.22 g/mol
InChI Key: XWFABJJRNZCSPV-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-(propoxyimino)butanoate is a β-keto ester derivative featuring a propoxyimino substituent at the 2-position. This compound belongs to a broader class of α-imino-β-keto esters, which are pivotal intermediates in organic synthesis and pharmaceutical research due to their reactivity and diverse biological activities.

Properties

CAS No.

68401-24-1

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

ethyl 3-oxo-2-propoxyiminobutanoate

InChI

InChI=1S/C9H15NO4/c1-4-6-14-10-8(7(3)11)9(12)13-5-2/h4-6H2,1-3H3

InChI Key

XWFABJJRNZCSPV-UHFFFAOYSA-N

Canonical SMILES

CCCON=C(C(=O)C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The propoxyimino group distinguishes Ethyl 3-oxo-2-(propoxyimino)butanoate from related esters. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Functional Groups Reference
Ethyl (2E)-2-[(benzyloxy)imino]-3-oxobutanoate Benzyloxyimino C₁₃H₁₅NO₄ 249.26 β-keto ester, imino, benzyl ether
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate Phenylhydrazinylidene C₁₂H₁₄N₂O₃ 234.25 β-keto ester, hydrazone
Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate 3,4,5-Trimethoxyphenyl C₁₅H₂₀O₆ 296.32 β-keto ester, aryl methoxy
Ethyl (2E)-3-oxo-2-(3-chlorophenylhydrazinylidene)butanoate 3-Chlorophenylhydrazinylidene C₁₂H₁₃ClN₂O₃ 268.70 β-keto ester, chlorophenyl hydrazone

Key Observations :

  • The propoxyimino group introduces an aliphatic ether chain, enhancing lipophilicity compared to aromatic substituents like benzyloxyimino or phenylhydrazinylidene .

Physicochemical Properties

Melting Points and Stability
  • Ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate (1a): Melts at 78–80°C , whereas its 3,4-dichlorophenyl analog (1b) has a higher melting point (100–102°C) due to increased molecular symmetry and halogen interactions .
  • Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate exhibits a triclinic crystal structure with intramolecular hydrogen bonds, enhancing thermal stability .
Spectral Characteristics
  • IR Spectra : All β-keto esters show strong C=O stretches (~1700–1750 cm⁻¹). Hydrazone derivatives (e.g., 1c–1h ) display additional N–H stretches at ~3200 cm⁻¹.
  • NMR Data: The propoxyimino group would likely produce distinct signals for –OCH₂CH₂CH₃ protons (δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) .
Anthelmintic and Cytotoxic Potentials
  • Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives demonstrate significant anthelmintic activity (Table 1, ), with EC₅₀ values < 10 µg/mL against Pheretima posthuma. The dioxopyrrolidinyl group likely enhances target binding via hydrogen bonding .
  • Hydrazone Derivatives : Compounds like 1c and 1d show cytotoxicity against cancer cell lines, attributed to nitro and chloro groups inducing oxidative stress .
Antimicrobial Activity
  • 3,4,5-Trimethoxyphenyl-substituted esters (e.g., ) may exhibit enhanced antimicrobial activity due to methoxy groups disrupting microbial membranes.

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